molecular formula C21H14ClN3O3 B11564116 N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-3-(5-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B11564116
M. Wt: 391.8 g/mol
InChI Key: HMYZLJMNZIJNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a chloronitrophenyl group and a benzoxazolylphenyl group, connected through a methanimine linkage. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves a multi-step process:

    Formation of the Benzoxazole Moiety: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Nitration and Chlorination: The phenyl ring is nitrated and chlorinated to introduce the nitro and chloro substituents.

    Condensation Reaction: The final step involves the condensation of the chloronitrophenyl derivative with the benzoxazolylphenyl derivative in the presence of a base to form the methanimine linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanimine linkage, to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxides or other oxidized products.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.

Medicine

In medicine, (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE may have potential as a therapeutic agent. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The nitro and chloro groups, along with the benzoxazole moiety, contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-BROMO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE
  • (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE
  • (E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]ETHANIMINE

Uniqueness

(E)-1-(4-CHLORO-3-NITROPHENYL)-N-[3-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is unique due to its specific combination of functional groups and structural features. The presence of both a nitro and chloro group on the phenyl ring, along with the benzoxazole moiety, provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C21H14ClN3O3

Molecular Weight

391.8 g/mol

IUPAC Name

1-(4-chloro-3-nitrophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C21H14ClN3O3/c1-13-5-8-20-18(9-13)24-21(28-20)15-3-2-4-16(11-15)23-12-14-6-7-17(22)19(10-14)25(26)27/h2-12H,1H3

InChI Key

HMYZLJMNZIJNCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.